molecular formula C18H24BNO5S B1519804 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 957060-86-5

4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid

Cat. No. B1519804
CAS RN: 957060-86-5
M. Wt: 377.3 g/mol
InChI Key: IEROFVLRFGYWHA-UHFFFAOYSA-N
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Description

4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is a chemical compound with the molecular formula C18H24BNO5S . It is used as a coupling catalyst in the synthesis of a number of organic compounds .


Molecular Structure Analysis

The molecular weight of 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is 377.3 g/mol . The InChI code for this compound is 1S/C18H24BNO5S/c1-18(2,3)20(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)19(21)22/h5-12,21-22H,13H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.3 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 377.1468242 g/mol . The compound has 7 rotatable bonds .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this application originates from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution. These reactions are facilitated by the stability of the benzylic position and the resonance stabilization provided by the benzene ring .

Receptor and Sensor for Carbohydrates

Phenylboronic acids, including this compound, can act as receptors and sensors for carbohydrates. This is due to their ability to form reversible covalent bonds with diols, which are present in carbohydrates .

Antimicrobial Agents

Phenylboronic acids have been used as antimicrobial agents. Their ability to interact with biological molecules through reversible covalent bonding makes them effective in this role .

Enzyme Inhibitors

This compound can also serve as an enzyme inhibitor. The boronic acid moiety can bind to enzymes and inhibit their activity, which can be useful in various biomedical applications .

Neutron Capture Therapy for Cancer

Phenylboronic acids, including this compound, have been used in neutron capture therapy for cancer. The boron-10 isotope can capture neutrons and produce alpha particles that can kill cancer cells .

Transmembrane Transport

Phenylboronic acids can facilitate transmembrane transport. They can form reversible covalent bonds with diols, which can facilitate the transport of molecules across cell membranes .

Bioconjugation and Labeling of Proteins and Cell Surface

This compound can be used for bioconjugation and labeling of proteins and cell surfaces. The boronic acid moiety can form reversible covalent bonds with diols, which are present in many biological molecules, allowing for effective labeling and tracking .

properties

IUPAC Name

[4-[tert-butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO5S/c1-18(2,3)20(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)19(21)22/h5-12,21-22H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEROFVLRFGYWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657082
Record name (4-{tert-Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid

CAS RN

957060-86-5
Record name (4-{tert-Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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